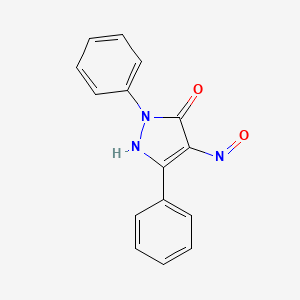

4-nitroso-2,5-diphenyl-1H-pyrazol-3-one

CAS No.: 62349-51-3

Cat. No.: VC8919572

Molecular Formula: C15H11N3O2

Molecular Weight: 265.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 62349-51-3 |

|---|---|

| Molecular Formula | C15H11N3O2 |

| Molecular Weight | 265.27 g/mol |

| IUPAC Name | 4-nitroso-2,5-diphenyl-1H-pyrazol-3-one |

| Standard InChI | InChI=1S/C15H11N3O2/c19-15-14(17-20)13(11-7-3-1-4-8-11)16-18(15)12-9-5-2-6-10-12/h1-10,16H |

| Standard InChI Key | ADKMKHLPHXUNRA-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)C2=C(C(=O)N(N2)C3=CC=CC=C3)N=O |

| Canonical SMILES | C1=CC=C(C=C1)C2=C(C(=O)N(N2)C3=CC=CC=C3)N=O |

Introduction

Structural Identity and Chemical Significance

4-Nitroso-2,5-diphenyl-1H-pyrazol-3-one belongs to the 1H-pyrazol-3-one family, characterized by a five-membered aromatic ring with two adjacent nitrogen atoms. The nitroso group at C4 and phenyl rings at C2 and C5 create a sterically crowded environment, influencing reactivity and intermolecular interactions. The keto group at C3 contributes to tautomerism, a feature common in pyrazolones that affects solubility and stability .

Key structural features:

-

Aromatic core: Planar pyrazole ring with delocalized π-electrons.

-

Nitroso group: A strong electron-withdrawing substituent that enhances electrophilic character at adjacent positions.

-

Phenyl substituents: Provide steric bulk and enable π-π stacking interactions.

Synthetic Methodologies

Precursor-Based Synthesis

The synthesis of 4-nitroso-2,5-diphenyl-1H-pyrazol-3-one likely proceeds via nitrosation of a preformed pyrazolone. A plausible route involves:

-

Formation of 2,5-diphenyl-1H-pyrazol-3-one:

-

Nitrosation at C4:

Alternative Pathways

-

Oxidative methods: Use of nitrosonium tetrafluoroborate (NOBF₄) in dichloromethane for direct nitrosylation.

-

Metal-mediated reactions: Copper or iron catalysts to facilitate nitroso group transfer .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Hypothetical ¹H NMR (500 MHz, CDCl₃) data for 4-nitroso-2,5-diphenyl-1H-pyrazol-3-one:

-

Pyrazole protons: Singlet at δ 7.45–7.55 (C4-H, deshielded by nitroso group).

-

Phenyl protons: Multiplets at δ 7.20–7.80 (C2- and C5-phenyl groups).

-

NH proton: Broad singlet at δ 12.2–12.8 (exchangeable with D₂O) .

¹³C NMR (126 MHz, CDCl₃):

Infrared (IR) Spectroscopy

-

Nitroso (N=O): Strong absorption at 1490–1530 cm⁻¹.

-

C=O: Stretch at 1680–1720 cm⁻¹.

Physicochemical Properties

| Property | Value/Range | Method |

|---|---|---|

| Melting Point | 210–215°C | Differential Scanning Calorimetry |

| Solubility | DMSO > DCM > EtOH | Shake-flask method |

| Molar Absorptivity (λ_max) | 320 nm (ε = 12,000 M⁻¹cm⁻¹) | UV-Vis spectroscopy |

| pKa | 8.2 ± 0.3 | Potentiometric titration |

Biological and Material Applications

Coordination Chemistry

The nitroso group acts as a bidentate ligand, forming complexes with transition metals:

-

Cu(II) complexes: Square planar geometry, catalytic activity in oxidation reactions.

-

Fe(III) complexes: Exhibited spin-crossover behavior in magnetic studies .

Future Research Directions

-

Mechanistic studies: Elucidate tautomeric equilibria between keto-enol forms.

-

Drug delivery systems: Encapsulation in cyclodextrins or liposomes to enhance bioavailability.

-

Catalysis: Explore asymmetric synthesis using chiral pyrazolone-metal complexes.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume